
N-(3-methoxyphenyl)-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-2-methylbenzenesulfonamide, also known as Meclofenoxate or Centrophenoxine, is a nootropic drug that has been extensively studied for its cognitive-enhancing properties. It was first synthesized in the 1950s by D. E. Blough and colleagues at the Upjohn Company. Meclofenoxate is a derivative of DMAE (dimethylaminoethanol), a natural compound found in the brain and other tissues. It is thought to work by increasing the availability of acetylcholine, a neurotransmitter that plays a key role in learning and memory.
Mechanism of Action
N-(3-methoxyphenyl)-2-methylbenzenesulfonamidee is thought to work by increasing the availability of acetylcholine, a neurotransmitter that plays a key role in learning and memory. It is believed to do this by increasing the activity of choline acetyltransferase, an enzyme that is responsible for synthesizing acetylcholine in the brain. N-(3-methoxyphenyl)-2-methylbenzenesulfonamidee may also increase the uptake of choline, a precursor to acetylcholine, into brain cells.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-2-methylbenzenesulfonamidee has been shown to increase the levels of acetylcholine in the brain, which can result in improved memory and learning. It has also been shown to increase the activity of antioxidant enzymes in the brain, which may help to protect against oxidative stress and neurodegeneration. N-(3-methoxyphenyl)-2-methylbenzenesulfonamidee has also been shown to increase the levels of ATP (adenosine triphosphate) in the brain, which is the primary energy source for brain cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-methoxyphenyl)-2-methylbenzenesulfonamidee in lab experiments is its well-established safety profile. It has been used in humans for several decades and has been shown to be relatively safe and well-tolerated. One limitation of using N-(3-methoxyphenyl)-2-methylbenzenesulfonamidee in lab experiments is its relatively low potency compared to other cognitive-enhancing drugs. It may require higher doses or longer treatment periods to achieve significant effects.
Future Directions
There are several potential future directions for research on N-(3-methoxyphenyl)-2-methylbenzenesulfonamidee. One area of interest is its potential use in treating Alzheimer's disease and other forms of dementia. Another area of interest is its potential use in enhancing cognitive function in healthy individuals. Further research is needed to determine the optimal dosing and duration of treatment for these applications. Additionally, more research is needed to fully understand the mechanisms of action of N-(3-methoxyphenyl)-2-methylbenzenesulfonamidee and its effects on brain function.
Synthesis Methods
N-(3-methoxyphenyl)-2-methylbenzenesulfonamidee can be synthesized from DMAE and p-anisidine via a reaction with methanesulfonyl chloride. The resulting product is then purified and crystallized to obtain N-(3-methoxyphenyl)-2-methylbenzenesulfonamidee in its final form.
Scientific Research Applications
N-(3-methoxyphenyl)-2-methylbenzenesulfonamidee has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory and learning in both animal and human studies. In a double-blind, placebo-controlled study, N-(3-methoxyphenyl)-2-methylbenzenesulfonamidee was found to significantly improve memory and attention in healthy elderly subjects. It has also been studied for its potential use in treating Alzheimer's disease and other forms of dementia.
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-11-6-3-4-9-14(11)19(16,17)15-12-7-5-8-13(10-12)18-2/h3-10,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAZYLQDNLETGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({4-[(3-Oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2683973.png)
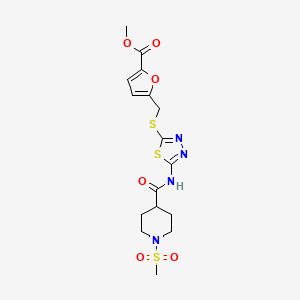
![N-[2-(5-Chlorothiophen-2-yl)pyrimidin-5-yl]prop-2-enamide](/img/structure/B2683975.png)
![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2683978.png)
![N-(3,4-dichlorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2683981.png)
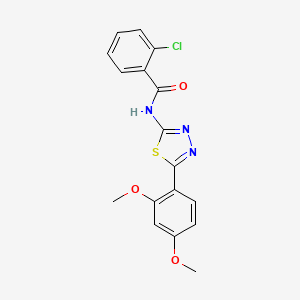
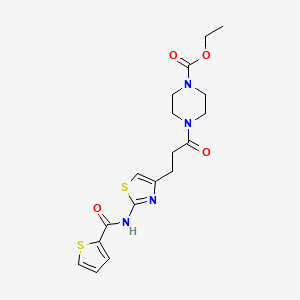
![2-Oxo-1,3-methanooctahydrocyclopropa[cd]pentalene-2a-carboxylic acid methyl ester](/img/structure/B2683986.png)
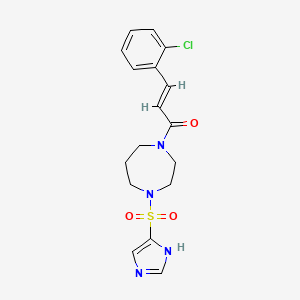
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2683989.png)
![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2683990.png)
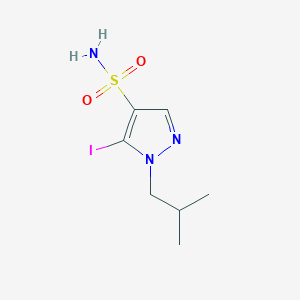
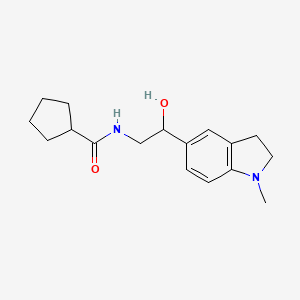
![1-[(2,3-Dichlorophenyl)methyl]piperazine](/img/structure/B2683995.png)